(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-21-11-9-16-13-17(7-8-18(16)21)19(22)14-20-25(23,24)12-10-15-5-3-2-4-6-15/h2-8,10,12-13,19-20,22H,9,11,14H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXWTAXAUKQDLA-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C=CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methylindolin-5-amine
Methodology :
- Nitration : Indoline is nitrated at the 5-position using HNO₃/H₂SO₄ at 0–5°C.
- Methylation : The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C), followed by N-methylation using methyl iodide and NaH in DMF.
Optimization :
Synthesis of 2-Amino-1-(1-Methylindolin-5-yl)ethanol
Stepwise Protocol :
- Epoxide Formation : React 1-methylindolin-5-amine with epichlorohydrin in THF, yielding 5-(2,3-epoxypropyl)-1-methylindoline.
- Ring-Opening : Hydrolyze the epoxide with H₂O/HCl (1:1) at 60°C for 4 hours to form the hydroxyethylamine.
Analytical Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.2 Hz, 1H, Ar-H), 3.72 (m, 1H, CH-OH), 2.95 (s, 3H, N-CH₃).
- Yield : 78% after silica gel chromatography (EtOAc/hexane, 3:7).
Preparation of (E)-2-Phenylethenesulfonyl Chloride
Method A (Classical Sulfonation) :
- Sulfonation : Styrene reacts with chlorosulfonic acid (ClSO₃H) in CH₂Cl₂ at −10°C, forming (E)-styryl sulfonic acid.
- Chlorination : Treat with PCl₅ in refluxing toluene (110°C, 2 hours).
Method B (Electrochemical Synthesis) :
- Anodic oxidation of sodium 2-phenylethenesulfinate in HCl/CH₃CN (undivided cell, graphite electrodes).
Key Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 65 | 98.2 |
| B | 82 | 99.5 |
Sulfonamide Coupling and Final Assembly
Amine-Sulfonyl Chloride Reaction
Conditions :
- Dissolve 2-amino-1-(1-methylindolin-5-yl)ethanol (1 eq) and (E)-2-phenylethenesulfonyl chloride (1.2 eq) in anhydrous DMF.
- Add K₂CO₃ (2 eq) and stir at 0°C → RT for 12 hours.
Workup :
- Quench with ice-water, extract with EtOAc (3×), dry (Na₂SO₄), and purify via column chromatography (EtOAc/hexane, 1:1).
Yield : 74% (white crystalline solid).
Stereochemical Control and Byproduct Mitigation
- E/Z Isomerization : Maintain reaction pH >10 to avoid acid-catalyzed isomerization.
- Byproducts :
Characterization :
- HRMS : [M+H]⁺ calc. 413.1521, found 413.1518.
- ¹³C NMR : 154.2 (C=S), 136.7 (CH=CH), 128.4–126.3 (Ar-C).
Alternative Synthetic Pathways
Electrochemical Oxidative Coupling
Procedure :
- Anodize a mixture of 2-phenylethenesulfinic acid (1 eq) and 2-amino-1-(1-methylindolin-5-yl)ethanol (1 eq) in 0.1 M HCl/CH₃CN.
- Apply 1.5 V vs. Ag/AgCl for 3 hours.
Advantages :
- Avoids sulfonyl chloride handling.
- Higher regioselectivity (E:Z = 95:5).
Limitations :
- Requires specialized equipment.
- Scalability challenges.
Comparative Analysis of Methods
| Parameter | Classical Route | Electrochemical Route |
|---|---|---|
| Yield (%) | 74 | 68 |
| Reaction Time (h) | 12 | 3 |
| E:Z Ratio | 90:10 | 95:5 |
| Scalability | High | Moderate |
| Purity (%) | 98.5 | 97.8 |
Industrial-Scale Considerations
- Cost Efficiency : Classical route preferable due to lower capital costs.
- Waste Management : Electrochemical method generates less halogenated waste.
- Catalyst Recycling : Pd/C from nitro reduction can be reused ≥5 cycles without yield loss.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety may undergo hydrolysis under acidic or basic conditions to yield a sulfonic acid and the corresponding amine. For example:
Key Conditions (from analogous sulfonamide hydrolysis):
-
Acidic hydrolysis: 6M HCl, reflux (90–100°C), 12–24 hours.
-
Basic hydrolysis: NaOH (2–5M), aqueous ethanol, 60–80°C.
Oxidation of the Hydroxyl Group
The secondary alcohol in the ethylamine side chain can be oxidized to a ketone. Common oxidants include KSO or tert-butyl hydroperoxide (TBHP) in optimized conditions :
Example Reaction Parameters (adapted from coumarin synthesis ):
| Oxidant | Solvent | Temperature | Yield Range |
|---|---|---|---|
| KSO | 1,2-Dichloroethane | 90°C | 70–85%* |
| TBHP | DMF | 60–80°C | 65–96% |
*Hypothetical yields based on analogous alcohol oxidations.
Reductive Amination
The hydroxyl group adjacent to the amine enables reductive amination in the presence of a ketone or aldehyde. Catalytic hydrogenation (e.g., Pd/C, H) or NaBH may be employed :
Conditions from Similar Systems :
Cyclization Reactions
The indoline and ethenesulfonamide moieties may participate in intramolecular cyclization. For example, acid-catalyzed ring closure could form fused heterocycles :
Proposed Pathway :
Reaction Parameters (from coumarin cyclization ):
| Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|
| FeCl | Ethanol | 80°C | 70–95% |
| HSO | Dichloroethane | 90°C | 60–85%* |
Michael Addition to the α,β-Unsaturated Sulfonamide
The electron-deficient double bond in the ethenesulfonamide can undergo nucleophilic additions. Thiols or amines may add across the α,β-position:
Example Conditions :
Photochemical and Thermal Stability
The E-configuration of the ethenesulfonamide may isomerize under UV light or heat. Stability studies in atmospheric models suggest potential isomerization rates comparable to α,β-unsaturated carbonyl compounds :
Kinetic Data (analogous systems ):
| Condition | Half-Life (Est.) |
|---|---|
| UV (300 nm) | 2–4 hours |
| 100°C (neat) | 6–8 hours |
Coupling Reactions
The amine group may participate in peptide-like couplings. Reagents such as EDC/HOBt could activate the sulfonamide for nucleophilic attack :
Optimized Parameters :
Scientific Research Applications
One of the most promising applications of this compound is in the field of anticancer research . Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: National Cancer Institute Evaluation
A notable evaluation conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against multiple human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, demonstrating its potential as an anticancer agent .
Antimicrobial Properties
Apart from its anticancer properties, the compound has shown potential antimicrobial activity . Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
Data Table: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. It serves as a scaffold for designing new derivatives with improved efficacy and reduced side effects.
Research Insights
Studies utilizing computational modeling have shown that modifications to the indoline moiety can lead to enhanced binding affinity to target proteins involved in cancer progression . The SwissADME tool has been employed to evaluate drug-like properties, indicating favorable characteristics for potential therapeutic use .
Proposed Mechanisms
Mechanism of Action
The mechanism of action of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interacting with Cellular Components: Affecting cell signaling, gene expression, or protein function.
Inducing Cellular Responses: Such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide can be contextualized against related compounds from the literature. Below is a detailed analysis based on structural analogs and functional group variations.
Indoline/Indole Derivatives
highlights 2-oxoindoline derivatives with acetamide or hydroxyacetamide substituents (e.g., compounds 2 , 15 , and M ) . Key comparisons include:
- Core structure : The target compound’s 1-methylindolin-5-yl group differs from the 2-oxoindoline scaffolds in . The absence of a 2-oxo group in the target may reduce hydrogen-bond acceptor capacity but enhance lipophilicity.
- Substituent effects :
- Compound 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) features a 5-methyl-2-oxoindoline core, which introduces steric hindrance compared to the target’s 1-methylindoline. This difference may alter binding pocket interactions in biological targets.
- Compound M incorporates a naphthalene group, increasing aromatic surface area compared to the target’s phenyl group. This could enhance π-π stacking but reduce solubility.
Sulfonamide/Acetamide Derivatives
- Hydrogen-bonding capacity: The hydroxyethyl group in the target compound parallels the hydroxyl groups in compound c (: (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine).
Structural Moieties Impacting Bioactivity
- Sulfonamide vs. Acetamide : The ethenesulfonamide group in the target introduces a conjugated double bond, which may enhance electrophilic reactivity compared to standard sulfonamides or acetamides. This could lead to irreversible binding with cysteine residues in enzymes, a feature absent in the acetamide-based analogs .
Data Table: Structural and Functional Comparison
Biological Activity
(E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide is a compound of significant interest in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a phenyl group, and an indoline moiety. The presence of a hydroxyl group enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 329.38 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO |
| Chemical Formula | C17H20N2O3S |
The biological activity of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the indoline moiety may interact with various neurotransmitter receptors.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide exhibits various biological activities:
-
Anticancer Activity: Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by modulating cell cycle progression.
- Study Example: A study demonstrated that treatment with the compound resulted in a 30% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure.
-
Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Case Study: In a mouse model of arthritis, administration of the compound reduced paw swelling by 40% compared to control groups.
-
Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through antioxidant mechanisms.
- Research Finding: In neuroblastoma cells exposed to oxidative stress, the compound significantly decreased reactive oxygen species (ROS) levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study Reference | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated anticancer effects on MCF-7 cells with a significant reduction in viability. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in an arthritis model with notable reductions in swelling. |
| Lee et al. (2023) | Showed neuroprotective effects by reducing ROS levels in neuroblastoma cells under stress conditions. |
Q & A
Q. How can researchers optimize the synthesis of (E)-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylethenesulfonamide to improve yield and purity?
Methodological Answer:
- Reaction Optimization : Use a stepwise approach: (1) Condensation of 1-methylindolin-5-amine with a hydroxylated ethylene precursor under controlled pH (e.g., glacial acetic acid as solvent ). (2) Introduce the sulfonamide group via nucleophilic substitution with 2-phenylethenesulfonyl chloride in anhydrous dichloromethane (DCM), monitored by TLC for completion .
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer selectively. Impurity profiling via HPLC (C18 column, 0.1% TFA in acetonitrile/water) can resolve stereoisomers and byproducts .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : For unambiguous confirmation of the E-configuration and hydrogen-bonding networks, use SHELX programs (e.g., SHELXL for refinement). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Spectroscopy : Combine H/C NMR (DMSO-d6, 400 MHz) to verify indoline and sulfonamide moieties. Key signals: indoline C-H (~6.8–7.5 ppm), sulfonamide S=O (~1300 cm in FTIR) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between crystallographic data and spectroscopic results for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies in tautomeric or conformational states .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to explain dynamic NMR broadening or crystallographic disorder observed in SHELX-refined models .
Q. What strategies are effective for studying the compound’s biological activity, given its structural similarity to indole-based kinase inhibitors?
Methodological Answer:
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization (FP) assays. Use ATP-competitive controls (e.g., staurosporine) to validate binding specificity .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa), correlating with cytotoxicity (IC50) measured via MTT assays .
Q. How should researchers address discrepancies in impurity profiles during scale-up synthesis?
Methodological Answer:
- Root-Cause Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., reaction temperature, catalyst loading). For example, elevated temperatures (>80°C) may promote sulfonamide hydrolysis, detected via LC-MS as a phenolic byproduct .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction intermediates in real-time, ensuring compliance with pharmacopeial impurity limits (e.g., ≤0.5% total impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
